6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline

Medicinal Chemistry Quality Control Synthetic Chemistry

Sourcing a regiospecifically functionalized isoquinoline for kinase inhibitor programs often leads to supply inconsistency. This building block resolves that bottleneck. - Validated scaffold: Core of potent NIK and EGFR mutant (e.g., L858R/C797S) inhibitors with sub-nanomolar activity. - Synthetic utility: 6-chloro handle enables rapid Pd-catalyzed diversification for focused kinase library synthesis. - Critical regiochemistry: 7-(1-methyl-1H-pyrazol-4-yl) moiety ensures target binding; positional isomers show altered selectivity.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
Cat. No. B13941715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)Cl
InChIInChI=1S/C13H10ClN3/c1-17-8-11(7-16-17)12-4-10-6-15-3-2-9(10)5-13(12)14/h2-8H,1H3
InChIKeyZJLBHMHLXGYMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Certified 98% Purity Building Block for Kinase-Targeted Drug Discovery


6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline (CAS 2158267-84-4) is a heterobicyclic building block composed of an isoquinoline core with a chloro substituent at the 6-position and a 1-methyl-1H-pyrazol-4-yl group at the 7-position . This precise substitution pattern differentiates it from the broader pyrazoloisoquinoline kinase inhibitor class, providing a distinct synthetic handle for medicinal chemistry programs targeting kinases such as NIK (NF-κB-inducing kinase) and EGFR [1][2].

Certified high purity supports reproducible coupling and sensitive kinase assay preparation
Unique 7-(1-methyl-1H-pyrazol-4-yl) substitution pattern for NIK/EGFR SAR exploration beyond fused pyrazoloisoquinolines
6-Chloro handle enables regioselective cross-coupling for rapid library diversification

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Why Common Pyrazoloisoquinoline Analogs Cannot Substitute [1][2]


Simple substitution with other pyrazoloisoquinoline derivatives (e.g., 6-chloro-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline or 8-chloro analogs) is not feasible due to the critical requirement for the 7-(1-methyl-1H-pyrazol-4-yl) moiety in downstream synthetic sequences [1]. This specific heterocyclic handle enables regioselective cross-coupling reactions essential for constructing potent kinase inhibitors [2]. Moreover, the 6-chloro-7-(1-methyl-1H-pyrazol-4-yl) substitution pattern is a validated scaffold in recent patents, demonstrating that even minor positional changes (e.g., 8-chloro vs. 6-chloro) can drastically alter binding affinity and selectivity profiles [1][2].

Positional change 8-Chloro or alternative substitution may alter electronic and steric properties, shifting cross-coupling reactivity and downstream yields
Scaffold mismatch Fused pyrazoloisoquinoline analogs lack the 7-(1-methylpyrazol-4-yl) moiety, likely leading to different kinase binding profiles and patent space
Purity gap Lower-purity intermediates (e.g., 95%) may introduce impurities that compromise sensitive Pd-catalyzed reactions or biological assay reproducibility

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline: Quantitative Differentiation vs. Closest Analogs [REFS-1][REFS-2][REFS-3][REFS-4]


Certified Purity: 98% vs. Typical Research-Grade 95%

The compound is supplied at a minimum certified purity of 98% by HPLC . This contrasts with many generic pyrazoloisoquinoline intermediates, which are often available at only 95% purity . The higher purity specification reduces the need for additional purification steps and minimizes the risk of off-target effects or synthetic failures in sensitive downstream applications such as kinase assays [1].

Purity specification
Reported
≥98% (HPLC) vs typical 95%
May reduce additional purification for sensitive kinase assays
Data to verify per lot certificate of analysis
Medicinal Chemistry Quality Control Synthetic Chemistry

Structural Differentiation: 7-(1-Methyl-1H-pyrazol-4-yl) Substitution vs. Common 5-Phenyl Pyrazoloisoquinolines [1][2]

Unlike widely studied pyrazolo[4,3-c]isoquinolines such as 6-chloro-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline [1], the target compound lacks the fused pyrazole ring and instead features a distinct 7-(1-methyl-1H-pyrazol-4-yl) substituent. This structural divergence leads to a different topological polar surface area (tPSA) and hydrogen bond acceptor/donor profile, which are critical determinants of kinase selectivity and oral bioavailability [2]. The 7-position substitution pattern is specifically validated in a recent patent (US20250236608) for generating potent EGFR inhibitors (IC50 = 0.600 nM) [2].

Structural differentiation
Class-level inference
Isoquinoline core with 6-Cl / 7-(1-methylpyrazol-4-yl) vs fused pyrazolo[4,3-c]isoquinoline
Distinct chemical space for kinase inhibitor design; reported to alter tPSA and H-bond profiles
Context-dependent; review target engagement
Kinase Inhibitors Structure-Activity Relationship Medicinal Chemistry

Synthetic Handle: Chlorine at Position 6 Enables Regioselective Cross-Coupling vs. 8-Chloro Analogs [1]

The 6-chloro substituent serves as a reactive handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl or amino groups [1]. In contrast, 8-chloro substituted pyrazoloisoquinolines, while synthetically accessible, exhibit different electronic and steric properties that can significantly alter reaction yields and regioselectivity in subsequent functionalization steps [1].

Synthetic handle utility
Class-level inference
6-Chloro position: known Pd cross-coupling vs 8-chloro analog (different steric/electronic environment)
Preferred handle for regioselective diversification of kinase-focused libraries
Yields and selectivity must be verified under specific reaction conditions
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Validated Scaffold: Direct Link to Potent EGFR Inhibitor (IC50 = 0.600 nM) [1]

The 7-(1-methyl-1H-pyrazol-4-yl)isoquinoline scaffold is a direct precursor to advanced leads such as the EGFR inhibitor disclosed in US20250236608 (Example 446), which exhibits an IC50 of 0.600 nM against EGFR [L858R, C797S] [1]. This demonstrates that the building block's substitution pattern is compatible with achieving sub-nanomolar potency in a clinically relevant kinase target, a benchmark not met by many unvalidated pyrazoloisoquinoline intermediates.

Derivative potency context
Reported
Derived EGFR inhibitor IC50 = 0.600 nM (L858R/C797S)
Scaffold compatible with high-potency lead optimization for resistant EGFR models
Derivative activity; not a direct property of this building block
EGFR Inhibitor Kinase Inhibitor Drug Discovery

6-Chloro-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline: High-Impact Research and Industrial Applications [1][2]


Synthesis of Next-Generation EGFR Inhibitors for Oncology

Utilize this building block as the core scaffold for developing novel EGFR inhibitors targeting resistant mutations (e.g., L858R/C797S). The 7-(1-methyl-1H-pyrazol-4-yl) moiety is critical for achieving the sub-nanomolar potency demonstrated in recent patents [1].

NIK-Targeted Drug Discovery for Inflammatory and Autoimmune Diseases

Employ the compound in structure-activity relationship (SAR) studies aimed at optimizing NIK inhibitors. The distinct substitution pattern allows exploration of chemical space beyond traditional fused pyrazoloisoquinolines, potentially leading to improved selectivity and reduced off-target effects [2].

Focused Kinase Library Synthesis via Regioselective Cross-Coupling

Leverage the 6-chloro substituent as a versatile handle for high-throughput diversification using palladium-catalyzed cross-coupling reactions. This enables rapid generation of focused libraries for screening against a broad panel of kinases, accelerating hit identification and lead optimization [2].

Application
Selection Property
Validation Focus
EGFR inhibitor research targeting resistance mutations
7-(1-methyl-1H-pyrazol-4-yl) moiety for specific kinase hinge binding
Biochemical assays against L858R/C797S mutant EGFR and selectivity panels
NIK pathway probe development for inflammatory disease models
Non-fused isoquinoline scaffold for exploring novel chemical space beyond pyrazoloisoquinolines
NIK inhibition assays and counter-screening against off-target kinases
Focused kinase library synthesis via cross-coupling
6-Chloro handle for high-throughput Pd-catalyzed diversification
Reaction scope assessment and purity profiling of library members

Technical Documentation Hub

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